DMT-2M-O-Me-rG(ib)amidite
Description
Significance of RNA Modifications in Biological Systems
Ribonucleic acid (RNA) is a fundamental molecule in all known forms of life, essential for the coding, decoding, regulation, and expression of genes. Beyond the four canonical bases (adenine, guanine (B1146940), cytosine, and uracil), RNA molecules can undergo a variety of chemical changes, known as post-transcriptional modifications. cd-genomics.comfuturumcareers.com To date, over 170 distinct RNA modifications have been identified across various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). cd-genomics.com These modifications are not merely decorative; they are critical regulators of RNA's structure, function, and metabolism. frontiersin.orgnih.gov
Modifications can influence RNA splicing, stability, transport, and the efficiency of translation into proteins. cd-genomics.com For example, the presence of certain modifications can prevent the degradation of an RNA molecule by cellular enzymes, thereby extending its functional lifespan. sigmaaldrich.com They also play a crucial role in cellular processes like metabolism, immune responses, and circadian rhythms. futurumcareers.comnih.gov The disruption of normal RNA modification patterns has been linked to a range of human diseases, including cancer, neurological disorders, and metabolic conditions, highlighting their importance in maintaining health. cd-genomics.comfuturumcareers.com
One of the most common and significant modifications is 2'-O-methylation (Nm), which involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar in a nucleotide. the-innovation.orgnih.gov This modification is found in nearly all major categories of RNA and is a key regulator of RNA structure and metabolism. the-innovation.org In tRNA, for instance, the 2'-O-methylation of a specific guanosine (B1672433) residue (Gm18) can modulate the immune system's response by preventing activation of Toll-like receptor 7 (TLR7). rupress.org This demonstrates how a single, small chemical group can profoundly alter the biological activity of an entire RNA molecule. The widespread occurrence and functional importance of modifications like 2'-O-methylation underscore their central role in biology and disease. the-innovation.orgnih.gov
Table 1: Examples of RNA Modifications and Their Functions
| Modification | Abbreviation | Function |
|---|---|---|
| N6-methyladenosine | m6A | Affects mRNA stability, splicing, and translation. cd-genomics.comfrontiersin.org |
| 5-methylcytosine | m5C | Influences RNA stability and translation. nih.gov |
| Pseudouridine | Ψ | Enhances the stability of RNA structures and can alter codon recognition. cd-genomics.com |
| 2'-O-methylation | Nm | Increases nuclease resistance, stabilizes RNA structure, and modulates immune recognition. sigmaaldrich.comthe-innovation.org |
Overview of Chemical Synthesis of Oligonucleotides via Phosphoramidite (B1245037) Chemistry
The ability to synthesize custom sequences of DNA and RNA oligonucleotides is foundational to modern molecular biology, enabling applications from PCR and gene editing to diagnostics and therapeutics. biosearchtech.com The gold standard for this process is the solid-phase phosphoramidite method, a highly efficient and automated chemical synthesis technique developed in the early 1980s. twistbioscience.comresearchgate.netaragen.com
This method builds the oligonucleotide chain in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). researchgate.netsigmaaldrich.com The synthesis occurs as a four-step cycle that is repeated for each nucleotide added to the growing chain. biosearchtech.comsigmaaldrich.com
The four steps of the synthesis cycle are:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. sigmaaldrich.com This exposes the 5'-hydroxyl group, making it available for the next reaction.
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is added along with an activator (such as tetrazole). The activator protonates the diisopropylamino group on the phosphoramidite, making it highly reactive. sigmaaldrich.comwikipedia.org The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage and extending the oligonucleotide chain by one base. sigmaaldrich.com
Capping: To prevent the growth of failure sequences (chains that did not successfully undergo the coupling reaction), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically achieved by acetylation using acetic anhydride (B1165640). sigmaaldrich.comnih.gov
Oxidation: The newly formed phosphite triester linkage is unstable. It is therefore oxidized to a more stable phosphate (B84403) triester linkage, which is characteristic of the natural DNA/RNA backbone. sigmaaldrich.com
This four-step cycle is repeated until the desired sequence is fully assembled. Afterwards, the completed oligonucleotide is chemically cleaved from the solid support, and all remaining protecting groups are removed in a final deprotection step. sigmaaldrich.com
The Role of Protected Nucleoside Phosphoramidite Building Blocks in RNA Synthesis
The success of automated phosphoramidite chemistry hinges on the use of specialized building blocks called nucleoside phosphoramidites. twistbioscience.comaragen.com These are chemically modified nucleosides designed to ensure that the synthesis reactions proceed with high specificity and yield. twistbioscience.com Each phosphoramidite molecule contains a set of temporary protecting groups that block reactive sites on the nucleoside, preventing unwanted side reactions during the synthesis cycle. biosearchtech.comwikipedia.org
The compound DMT-2'-O-Me-rG(ib)amidite is a prime example of such a building block, specifically designed for incorporating a 2'-O-methylated guanosine into a synthetic RNA strand. sigmaaldrich.commedchemexpress.com Each part of its name refers to a specific chemical component with a crucial function:
DMT (4,4'-dimethoxytrityl): This is a bulky group attached to the 5'-hydroxyl of the ribose sugar. wikipedia.org Its role is to "cap" the 5' end of the phosphoramidite, preventing it from reacting with itself. It is removed at the beginning of each synthesis cycle (the deblocking step) to allow chain elongation. sigmaaldrich.com
2'-O-Me (2'-O-methyl): This refers to the methyl group attached to the 2'-hydroxyl of the ribose. This is the desired modification being incorporated into the final RNA product. sigmaaldrich.com The presence of this group in the building block ensures that the resulting oligonucleotide has enhanced stability against enzymatic degradation and specific hybridization properties. sigmaaldrich.comsigmaaldrich.com Unlike other 2'-protecting groups like TBDMS or TOM, the 2'-O-methyl group is a permanent modification that is not removed after synthesis. glenresearch.comatdbio.com
rG (ribo-Guanosine): This indicates the core nucleoside is guanosine, containing a guanine base and a ribose sugar.
(ib) (isobutyryl): The exocyclic amine group on the guanine base is reactive and must be protected to prevent side reactions during synthesis. The isobutyryl group serves this purpose and is removed during the final deprotection step after the full oligonucleotide has been assembled. biosearchtech.com
amidite (Phosphoramidite): This refers to the reactive 3'-phosphorus group, specifically a β-cyanoethyl phosphoramidite. sigmaaldrich.comwikipedia.org This is the moiety that, upon activation, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form the new phosphite triester linkage. sigmaaldrich.com
By using precisely designed building blocks like DMT-2'-O-Me-rG(ib)amidite, researchers can synthesize custom RNA molecules with specific, strategically placed modifications, enabling advanced research in fields like diagnostics, aptamer development, and antisense technology. sigmaaldrich.com
Table 2: Components of DMT-2'-O-Me-rG(ib)amidite and Their Functions
| Component | Full Name | Function in Synthesis |
|---|---|---|
| DMT | 4,4'-dimethoxytrityl | Protects the 5'-hydroxyl group; removed at the start of each coupling cycle. sigmaaldrich.comwikipedia.org |
| 2'-O-Me | 2'-O-methyl | A permanent modification incorporated into the final RNA to confer specific properties like nuclease resistance. sigmaaldrich.comthe-innovation.org |
| rG | ribo-Guanosine | The core nucleoside (base + sugar) being added to the chain. |
| (ib) | isobutyryl | Protects the exocyclic amine of the guanine base; removed after synthesis is complete. biosearchtech.com |
| amidite | β-cyanoethyl phosphoramidite | The reactive phosphorus group at the 3' position that enables coupling to the growing chain. sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C47H60N7O10P |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56) |
InChI Key |
LADCDGNEBIQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
Dmt 2 O Methyl Riboguanosine Isobutyryl Amidite: a Specialized Synthon for Rna Modification
Molecular Structure and Protecting Group Strategy
The functionality of DMT-2'-O-Methyl-riboguanosine(isobutyryl)amidite in oligonucleotide synthesis is dictated by its unique molecular structure, which includes several key protecting groups. These groups temporarily block reactive sites on the molecule, ensuring that the chemical reactions of synthesis occur only at the desired locations.
Function of the 5'-O-(4,4'-Dimethoxytrityl) (DMT) Protecting Group in Oligonucleotide Assembly
The 4,4'-dimethoxytrityl (DMT) group is a bulky chemical moiety attached to the 5'-hydroxyl (5'-OH) group of the ribose sugar. researchgate.netwikipedia.org Its primary role is to prevent unwanted reactions at this position during the addition of the monomer to the growing oligonucleotide chain. researchgate.netsigmaaldrich.com The synthesis of oligonucleotides proceeds in a 3' to 5' direction, meaning each new monomer is added to the 5' end of the chain. sigmaaldrich.com The DMT group effectively caps (B75204) the 5'-OH, ensuring that the chain elongates in the correct direction. researchgate.netatdbio.com
The large size of the DMT group provides significant steric hindrance, selectively protecting the more accessible 5'-OH group. researchgate.netnih.gov This protection is crucial for preventing polymerization of the nucleoside during the initial functionalization of the solid support. atdbio.combiotage.com
A key feature of the DMT group is its acid lability. nih.gov At the beginning of each synthesis cycle, the DMT group is removed by treatment with a mild acid, such as trichloroacetic acid in dichloromethane. sigmaaldrich.comatdbio.com This deprotection step exposes the 5'-OH group, making it available to react with the next incoming phosphoramidite (B1245037) monomer. atdbio.comtwistbioscience.com The removal of the DMT group generates a stable dimethoxytrityl cation, which has a characteristic orange color. wikipedia.orgatdbio.com The intensity of this color can be measured to monitor the efficiency of each coupling step in the synthesis. atdbio.com
| Protecting Group | Function | Key Features |
| 5'-O-(4,4'-Dimethoxytrityl) (DMT) | Protects the 5'-hydroxyl group | Bulky, acid-labile, allows for monitoring of coupling efficiency |
Role of the N2-Isobutyryl (ib) Protecting Group on Guanosine (B1672433) in Preventing Side Reactions
The exocyclic amine group (N2) on the guanine (B1146940) base is a reactive site that can participate in undesirable side reactions during oligonucleotide synthesis. To prevent this, a protecting group is required. The N2-isobutyryl (ib) group serves this purpose for guanosine monomers. google.comnih.gov
The isobutyryl group is stable under the conditions of the synthesis cycle, including the acidic detritylation step and the oxidation step. biotage.com However, it can be efficiently removed during the final deprotection of the completed oligonucleotide, typically using a base such as concentrated ammonia (B1221849). biotage.comsigmaaldrich.com The use of the isobutyryl group is a standard and versatile method for protecting the guanine base in both DNA and RNA synthesis. google.com
Failure to protect the N2 amine could lead to branching of the oligonucleotide chain or other modifications that would result in a final product with an incorrect sequence and compromised function. The choice of the isobutyryl group represents a balance between sufficient stability during synthesis and lability for removal post-synthesis. google.com
| Protecting Group | Function | Key Features |
| N2-Isobutyryl (ib) | Protects the exocyclic amine of guanine | Stable during synthesis, removable during final deprotection |
The 2'-O-Methyl (2'-OMe) Modification: A Pivotal Ribose Modification
The 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. cd-genomics.comthe-innovation.org This seemingly minor alteration has profound effects on the properties of the resulting RNA molecule.
One of the most significant benefits of the 2'-OMe modification is the increased stability of the RNA. cd-genomics.comthe-innovation.org The presence of the 2'-hydroxyl group in natural RNA makes it susceptible to hydrolysis, particularly under alkaline conditions. cd-genomics.com By replacing the hydrogen of the hydroxyl group with a methyl group, the RNA backbone becomes more resistant to this degradation. cd-genomics.comwikipedia.org This modification also confers resistance to cleavage by many nucleases, enzymes that degrade nucleic acids. cd-genomics.comnih.gov
From a structural standpoint, the 2'-O-methylation stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. nih.gov This pre-organization of the sugar pucker enhances the binding affinity of the modified oligonucleotide to its complementary RNA or DNA strand. nih.govnih.gov The increased thermodynamic stability of the resulting duplex is a valuable property in many applications. nih.gov
The 2'-OMe modification is found in various natural RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), where it plays roles in structure, splicing, and metabolism. the-innovation.orgnih.gov In the context of synthetic oligonucleotides, this modification is widely used to create RNA molecules with enhanced stability and binding properties for therapeutic and diagnostic purposes. the-innovation.org
| Modification | Effect on RNA Properties | Significance |
| 2'-O-Methyl (2'-OMe) | Increased resistance to hydrolysis and nuclease degradation | Enhances RNA stability |
| Stabilizes C3'-endo ribose conformation | Improves binding affinity to complementary strands | |
| Found in various natural RNAs | Plays a role in natural RNA function |
Synthetic Pathways for the DMT-2'-O-Methyl-riboguanosine(isobutyryl)amidite Monomer
The synthesis of the DMT-2'-O-Methyl-riboguanosine(isobutyryl)amidite monomer is a multi-step process that begins with the appropriate N-protected ribonucleoside. google.comhuarenscience.com
The general strategy involves the following key transformations:
Protection of the N2-amine of Guanosine: The synthesis typically starts with the protection of the exocyclic amino group of guanosine with an isobutyryl group. nih.govmdpi.com
Introduction of the 2'-O-Methyl group: The 2'-hydroxyl group of the ribose is then methylated. huarenscience.com
Protection of the 5'-Hydroxyl group: The 5'-hydroxyl group is subsequently protected with the DMT group. google.com
Phosphitylation of the 3'-Hydroxyl group: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. nih.gov This creates the final monomer ready for use in solid-phase synthesis.
Each of these steps requires careful control of reaction conditions and purification of the intermediates to ensure a high-purity final product. huarenscience.commdpi.com The N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite is a commonly used intermediate in this synthesis. huarenscience.com
Incorporation into Oligoribonucleotides via Automated Solid-Phase Phosphoramidite Chemistry
The DMT-2'-O-Methyl-riboguanosine(isobutyryl)amidite monomer is incorporated into a growing RNA chain using automated solid-phase phosphoramidite chemistry. sigmaaldrich.comtwistbioscience.com This method allows for the efficient and sequential addition of nucleotide units to a solid support. atdbio.comtwistbioscience.com
Detailed Reaction Cycle: Detritylation, Coupling, Capping, and Oxidation
The synthesis of an oligoribonucleotide involves a repeated cycle of four main chemical reactions for each monomer added. sigmaaldrich.combiotage.com
Detritylation: The cycle begins with the removal of the acid-labile DMT group from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support. sigmaaldrich.comatdbio.com This is typically achieved by treating the support-bound oligonucleotide with an acid, such as trichloroacetic acid. atdbio.com This step exposes a free 5'-hydroxyl group, which is necessary for the next reaction. biotage.com
Coupling: The activated DMT-2'-O-Methyl-riboguanosine(isobutyryl)amidite monomer is then added to the reaction chamber along with an activator, such as tetrazole. atdbio.combiotage.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. atdbio.com The free 5'-hydroxyl group of the support-bound chain then attacks the phosphorus atom of the incoming monomer, forming a phosphite (B83602) triester linkage. biotage.com
Capping: The coupling reaction is highly efficient but not 100%. atdbio.combiotage.com To prevent unreacted chains (which now have a free 5'-hydroxyl group) from participating in subsequent coupling steps and leading to deletion mutations, a capping step is performed. atdbio.comtwistbioscience.com This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further reactions. atdbio.com
Oxidation: The newly formed phosphite triester linkage is unstable and needs to be converted to a more stable phosphate (B84403) triester. sigmaaldrich.combiotage.com This is achieved through an oxidation reaction, typically using an iodine solution in the presence of water and a weak base like pyridine. biotage.com This step completes the addition of one nucleotide, and the cycle can be repeated, starting with the detritylation of the newly added monomer.
This four-step cycle is repeated for each nucleotide in the desired sequence. Once the entire oligonucleotide is assembled, it is cleaved from the solid support, and all the protecting groups (including the N2-isobutyryl groups and the phosphate protecting groups) are removed in a final deprotection step. sigmaaldrich.com
| Step | Reagents | Purpose |
| Detritylation | Trichloroacetic acid | Removes the 5'-DMT group, exposing the 5'-hydroxyl |
| Coupling | Phosphoramidite monomer, Activator (e.g., tetrazole) | Forms a phosphite triester linkage between the incoming monomer and the growing chain |
| Capping | Acetic anhydride, N-methylimidazole | Acetylates unreacted 5'-hydroxyl groups to prevent deletion mutations |
| Oxidation | Iodine, water, pyridine | Converts the unstable phosphite triester to a stable phosphate triester |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| DMT-2M-O-Me-rG(ib)amidite | N-(2-methyl-1-oxopropyl)-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-guanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |
| DMT | 4,4'-Dimethoxytrityl |
| ib | Isobutyryl |
| 2'-OMe | 2'-O-Methyl |
| rG | riboguanosine |
| Guanosine | Guanosine |
| Acetic Anhydride | Acetic Anhydride |
| N-Methylimidazole | N-Methylimidazole |
| Trichloroacetic Acid | Trichloroacetic Acid |
| Tetrazole | 1H-Tetrazole |
| Pyridine | Pyridine |
| Iodine | Iodine |
| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite |
Efficiency of 2'-O-Methyl Phosphoramidite Coupling
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount for achieving high yields of the desired full-length sequence. From a synthesis perspective, 2'-O-Methyl phosphoramidites, including the guanosine variant, exhibit higher coupling efficiencies and faster kinetics compared to their 2'-hydroxyl RNA counterparts. genelink.comoup.com This enhanced reactivity is attributed to the reduced steric hindrance of the 2'-O-methyl group compared to the bulkier 2'-O-silyl protecting groups (like TBDMS or TOM) used in standard RNA synthesis. umich.edu
Research and synthesis protocols demonstrate that high coupling efficiencies of over 98% can be routinely achieved for 2'-O-methyl phosphoramidites. researchgate.net This allows for shorter coupling times, which is beneficial for the synthesis of long RNA sequences. For instance, coupling times for 2'-O-methylated nucleotides are often set between 2.5 and 6 minutes, significantly shorter than those required for some standard RNA phosphoramidites. biosearchtech.comoup.comnih.gov The choice of activator also plays a role in optimizing this step, with reagents like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylmercaptotetrazole (BMT) being commonly employed. oup.comnih.gov
Table 1: Representative Coupling Conditions for 2'-O-Methyl Phosphoramidites
| Parameter | Condition | Source(s) |
| Phosphoramidite Conc. | 0.1 M - 0.2 M in Acetonitrile | nih.govacs.org |
| Activator | 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylmercaptotetrazole (BMT) | oup.comnih.gov |
| Coupling Time | 2.5 - 6 minutes | biosearchtech.comoup.comumich.edu |
| Typical Efficiency | >98% | genelink.comresearchgate.net |
Post-Synthetic Cleavage and Deprotection Strategies for Modified Oligoribonucleotides
Following the completion of solid-phase synthesis, the newly assembled oligoribonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional RNA molecule. The strategy for an oligonucleotide containing 2'-O-methyl-N2-isobutyryl-guanosine involves a multi-step process that selectively removes different protecting groups while leaving the desired 2'-O-methyl modification intact.
The protecting groups to be removed are:
The cyanoethyl groups from the internucleotidic phosphate linkages.
The isobutyryl (iBu) group from the exocyclic amine of guanosine. Other bases have their own protecting groups (e.g., benzoyl for adenine (B156593), acetyl for cytosine) that are typically removed under the same conditions. google.com
The 5'-dimethoxytrityl (DMT) group from the final nucleotide, if not removed during the last synthesis cycle (trityl-on purification).
The 2'-O-methyl group itself is chemically stable to standard deprotection conditions and does not require a removal step. genelink.com
The deprotection process typically begins with cleavage from the solid support and removal of the phosphate and base-protecting groups. This is accomplished using basic conditions. While traditional methods used concentrated ammonium (B1175870) hydroxide (B78521) for several hours at elevated temperatures (e.g., 8-16 hours at 55°C), faster and milder protocols are now common. nih.govoup.com A widely used reagent is a mixture of aqueous ammonia and methylamine (B109427) (AMA), which can complete the cleavage and deprotection of base-labile groups, including the isobutyryl group on guanine, in a much shorter time. researchgate.netresearchgate.net Alternatively, aqueous methylamine alone can be used and is noted for its rapid cleavage of standard protecting groups. nih.govresearchgate.net
The final step is the removal of the acid-labile 5'-DMT group (if the oligonucleotide was purified "trityl-on"), which is accomplished with a mild acid treatment. The entire process is designed to be robust and efficient, ensuring high purity of the final modified RNA product.
Table 2: General Deprotection Protocol for Oligonucleotides Containing 2'-O-Me-rG(ib)
| Step | Reagent(s) | Purpose | Protecting Group(s) Removed | Typical Conditions | Source(s) |
| 1. Cleavage & Base/Phosphate Deprotection | Aqueous Ammonia/Methylamine (AMA) or Aqueous Methylamine | Cleavage from solid support and removal of base-labile protecting groups. | Isobutyryl (G), Benzoyl (A), Acetyl (C), Cyanoethyl (phosphate) | 10-15 min at 65°C (AMA) | researchgate.netnih.govumich.edu |
| 2. Evaporation/Drying | N/A | Removal of volatile deprotection reagents. | N/A | SpeedVac or similar | umich.edu |
| 3. Desalting/Purification | N/A | Purification of the crude oligoribonucleotide. | N/A | HPLC or Gel Electrophoresis |
Consequences of 2 O Methyl Modification on Oligoribonucleotide Properties and Interactions
Impact on RNA Duplex Stability and Conformation
The 2'-O-methyl modification fundamentally alters the conformational preferences and stability of RNA structures. By introducing a small alkyl group, it pre-organizes the sugar-phosphate backbone, leading to more stable and predictable helical structures.
The conformation of the ribose sugar ring, known as its "pucker," is a key determinant of nucleic acid structure. In the absence of modification, the ribose moiety exists in a dynamic equilibrium between two primary conformations: C3'-endo and C2'-endo. nih.govscispace.com The C3'-endo pucker is characteristic of A-form helices, typical for RNA, while the C2'-endo pucker is found in B-form DNA. glenresearch.comrutgers.educolostate.edu
A direct consequence of favoring the C3'-endo sugar pucker is the enhanced stability of A-form RNA helices and duplexes. mdpi.com The 2'-O-methyl group locks the nucleotide into a conformation that is optimal for forming a canonical A-type helix. nih.gov This modification increases the thermodynamic stability of RNA:RNA duplexes, a phenomenon reflected in a higher melting temperature (Tm). mdpi.comgenelink.com
Research has shown that each 2'-O-methyl modification can stabilize an RNA helix by an average of approximately 0.2 kcal/mol. oup.comnih.govwikipedia.org In chimeric antisense oligonucleotides, where 2'-O-methylated RNA residues are incorporated into a DNA strand, each modification can increase the Tm of the hybrid duplex with its RNA target by as much as 1.3°C. genelink.com This enhanced stability is crucial for applications requiring strong and specific binding to target RNA sequences.
| Effect of 2'-O-Methylation on Duplex Stability | Value |
| Average Stabilization per Modification | ~0.2 kcal/mol |
| Increase in Tm per Modification (in DNA/RNA hybrid) | 1.3°C |
This table summarizes the quantitative impact of 2'-O-methyl modifications on the thermodynamic stability of nucleic acid duplexes.
Beyond stabilizing canonical duplexes, 2'-O-methylation can also influence more complex RNA structures that exist in a dynamic equilibrium of different conformations. nih.gov Studies using the HIV-1 transactivation response (TAR) element as a model have demonstrated that this modification can preferentially stabilize alternative or transient secondary structures. nih.govnih.govresearchgate.net
By favoring conformations where the modified nucleotide is in a paired, helical state, 2'-O-methylation can increase both the population and the lifetime of these less common structural states by up to tenfold. nih.govresearchgate.net This ability to modulate the energy landscape of RNA folding allows 2'-O-methylation to play a role in regulating biological processes that depend on conformational switching, such as the assembly and disassembly of the spliceosome. nih.gov
Enhanced Enzymatic Resistance in Modified Oligoribonucleotides
Unmodified RNA is highly susceptible to degradation by nucleases, which limits its therapeutic potential. The 2'-O-methyl modification provides a robust solution by significantly increasing the resistance of oligonucleotides to enzymatic attack. oup.comgenelink.comgenelink.com
The 2'-hydroxyl group of the ribose is critical for the mechanism of action of many nucleases and is also the site of alkaline hydrolysis. cd-genomics.com By replacing the reactive hydroxyl group with a chemically stable methyl ether, 2'-O-methylation effectively protects the phosphodiester backbone from cleavage.
The presence of the methyl group at the 2' position provides protection through two primary mechanisms:
Steric Hindrance : The methyl group physically blocks the active site of nucleases, preventing them from accessing and cleaving the adjacent phosphodiester bond. cd-genomics.com
Altered Chemical Properties : The modification changes the electron distribution within the ribose, reducing the affinity of nucleases for the RNA strand. cd-genomics.com
This modification confers resistance to a broad range of nucleases, including single-stranded endonucleases and exonucleases. idtdna.comnih.gov DNA oligonucleotides incorporating 2'-O-methylated bases are reported to be 5- to 10-fold less susceptible to DNases. idtdna.com This greatly enhanced stability is a key reason for the widespread use of 2'-O-methylated nucleotides in antisense oligonucleotides, siRNAs, and aptamers. oup.comgenelink.comresearchgate.net The combination of 2'-O-methylation with phosphorothioate linkages can further enhance nuclease resistance. genelink.comcreative-biolabs.com
Modulation of Molecular Recognition and Binding
The structural changes induced by 2'-O-methylation can also influence how an oligonucleotide interacts with other molecules, particularly proteins. This modulation of molecular recognition can be leveraged to fine-tune the biological activity of therapeutic oligonucleotides. nih.govmdpi.com
The effect of 2'-O-methylation on protein binding is context-dependent. In some cases, the modification can disrupt or weaken protein-RNA interactions. For example, the presence of a 2'-O-methyl group can sterically hinder the binding of proteins that make critical contacts with the 2'-hydroxyl group or require a specific backbone conformation that is disfavored by the modification. nih.gov A notable example is the reduced binding affinity of the AGO1 protein to RNA that is methylated at the 3' end. nih.gov Similarly, this modification can interfere with interactions between mRNA and the ribosome, potentially inhibiting translation. scispace.com
Conversely, by stabilizing a specific RNA conformation that is optimal for protein binding, 2'-O-methylation can also enhance molecular recognition. By pre-organizing the RNA into a rigid, A-form helix, the modification can reduce the entropic cost of binding for proteins that recognize this structure, leading to higher affinity and specificity. This ability to either promote or inhibit molecular interactions makes 2'-O-methylation a versatile tool for designing nucleic acid-based therapeutics and probes with tailored biological activities.
Effects on RNA-RNA Hybridization Properties and Binding Affinity
Enhanced Thermal Stability and Binding Affinity
Research has consistently shown that oligoribonucleotides containing 2'-O-methyl modifications form more stable duplexes with RNA targets compared to their unmodified RNA or DNA counterparts. nih.govamerigoscientific.com This increased stability is quantified by a higher melting temperature (Tm), the temperature at which half of the duplexes dissociate. For instance, incorporating 2'-O-methyl nucleotides into an antisense oligonucleotide can increase the Tm of its duplex with a target RNA by approximately 1.3°C per modification. genelink.com The stability conferred by this modification is so significant that a shorter 2'-O-methylated probe can exhibit the same Tm as a much longer deoxyribonucleotide probe, which can enhance target specificity. nih.gov
| Probe Type | Probe Length (bases) | Relative Tm (°C) | Key Finding |
|---|---|---|---|
| 2'-Deoxyribonucleotide | 19 | Baseline | A 12-base 2'-O-Me probe achieves the same thermal stability as a 19-base DNA probe, allowing for shorter, more specific probes. nih.gov |
| 2'-O-Methylribonucleotide | 12 | Baseline | |
| 2'-Deoxyribonucleotide (with 2'-O-Me substitutions) | N/A | +1.3°C per substitution | Each 2'-O-Me modification systematically increases the duplex stability. genelink.com |
Structural and Thermodynamic Basis for Enhanced Stability
The thermodynamic advantage of 2'-O-methylation stems from its effect on the ribose sugar pucker. The methyl group sterically favors a C3'-endo conformation for the ribose ring, which is the predominant conformation found in A-form RNA helices. amerigoscientific.comnih.govoup.com By "pre-organizing" the single-stranded oligonucleotide into a conformation that is amenable to duplex formation, the entropic penalty of hybridization is reduced. oup.com This conformational rigidity contributes to a more stable duplex. Each 2'-O-methyl modification stabilizes the RNA duplex by approximately 0.2 kcal/mol. nih.govoup.com Molecular dynamics studies further reveal that the 2'-O-methyl group helps create a more compact helical structure, similar to that of a standard A-form duplex. oup.com
| Property | Effect of 2'-O-Methylation | Underlying Mechanism |
|---|---|---|
| Ribose Sugar Pucker | Favors C3'-endo conformation | Steric influence of the 2'-O-methyl group. oup.com |
| Duplex Stability (ΔG°) | Stabilized by ~0.2 kcal/mol per modification | Reduces the entropic penalty of duplex formation due to conformational pre-organization. nih.govoup.com |
| Duplex Geometry | Promotes a compact, A-form helix | Contributes to more efficient base stacking and overall helical structure. oup.com |
Influence on RNA-Protein Interactions and Molecular Recognition
The impact of 2'-O-methylation on RNA-protein interactions is more complex than its effect on RNA-RNA hybridization, as the modification can either enhance, inhibit, or have no significant effect on protein binding, depending on the specific context of the interaction. amerigoscientific.comnih.gov The outcome is often dictated by steric effects, alterations in hydrogen bonding capabilities, and induced changes in the RNA's local or global conformation. mdpi.com
Steric Hindrance and Inhibition of Binding
The addition of a methyl group at the 2' position can sterically hinder the approach of a protein to its RNA binding site. This is particularly relevant when the 2'-hydroxyl group itself forms a critical hydrogen bond with the protein. By replacing the hydroxyl hydrogen with a methyl group, this hydrogen bond donor capability is lost, and the bulkier methyl group can clash with the protein's surface. mdpi.com For example, 2'-O-methylation within the coding sequence of an mRNA can lead to the rejection of the correct aminoacylated-tRNA by the ribosome, likely due to steric interference with the ribosomal components that monitor the codon-anticodon helix. mdpi.com
Conformational Effects and Altered Recognition
Rather than serving as a direct recognition point for "reader" proteins, the 2'-O-methyl modification often exerts its influence indirectly by altering the RNA's conformational landscape. oup.com This can be observed in aptamers, which are oligonucleotides selected for high-affinity binding to specific protein targets. nih.gov The introduction of 2'-O-methyl modifications into a DNA aptamer was found to have position-dependent effects on its binding affinity. While modifications at the 5'-end had a minimal impact, substitutions at the 3'-end or throughout the entire aptamer significantly reduced its binding affinity to the target protein. nih.gov
In another study involving a microRNA (miRNA) guide strand, 2'-O-methyl modifications were shown to reduce binding affinity to the Archaeoglobus fulgidus Piwi (AfPiwi) protein, even though the same modifications strengthened the hybridization of the miRNA to its target mRNA in the absence of the protein. nih.gov This highlights how the modification can disrupt the specific recognition architecture required for a functional RNA-protein complex.
| Location of 2'-O-Methyl Substitution | Effect on Binding Affinity | Interpretation |
|---|---|---|
| 5'-end | Minimal effect | This region of the aptamer may not be critical for protein contact or its conformation is not significantly perturbed by the modification. nih.gov |
| 3'-end | ~6-fold decrease | The 3'-end is likely involved in critical contacts or conformational arrangements required for high-affinity binding. nih.gov |
| Full Substitution | ~6-fold decrease | Widespread modification significantly alters the aptamer's structure, disrupting the binding interface. nih.gov |
Conversely, 2'-O-methylation is crucial for the proper function of certain biological RNA-protein machines. Within the ribosome, these modifications contribute to the stabilization of the rRNA structure and its interactions with ribosomal proteins and other factors. pnas.org Altering the pattern of 2'-O-methylation in ribosomal RNA can impact the binding of translation initiation factors, thereby regulating the entire process of protein synthesis. nih.gov
Academic Research Applications of 2 O Methyl Modified Oligonucleotides
Structural Biology and Biophysical Studies of Nucleic Acids
The 2'-O-methyl group significantly influences the structure and dynamics of RNA molecules. This property is exploited by researchers to probe and understand the complex three-dimensional architecture of nucleic acids.
Probing RNA Conformations and Conformational Transitions
The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar biases its conformation. In isolated mononucleotides, the ribose exists in a dynamic equilibrium between C3′-endo and C2′-endo sugar pucker conformations. nih.gov The 2'-O-methylation stabilizes the C3′-endo conformation, which is characteristic of A-form RNA helices and stacked nucleotides. nih.govnih.gov This stabilization effect is crucial for maintaining the structural integrity of RNA.
This predictable influence on sugar pucker makes 2'-O-methylation a powerful tool for studying RNA's dynamic nature. Research using techniques like Nuclear Magnetic Resonance (NMR) on model systems, such as the HIV-1 transactivation response (TAR) element, has shown that 2'-O-methylation can preferentially stabilize alternative RNA structures. nih.gov By modifying specific nucleotides, researchers can increase the population and lifetime of low-abundance, transient "excited states" by up to tenfold. nih.govresearchgate.net This allows for the detailed characterization of these fleeting conformations, which are often critical for RNA function but difficult to study. nih.gov The modification thereby provides a chemical tool to modulate and explore the secondary structural ensembles of RNA molecules. nih.gov
Investigating RNA-Ligand and RNA-Protein Binding Mechanisms
2'-O-methyl modifications are frequently located in functionally significant regions of RNA molecules where interactions with other molecules occur. oup.com Their presence or absence can modulate these binding events, providing researchers with a method to investigate the mechanisms of recognition and binding.
In the ribosome, for instance, numerous 2'-O-methylations are found in the decoding and peptidyl-transferase centers. nih.gov Structural studies have revealed that these modified nucleotides can establish direct contact with ligands, such as the CCA-end of tRNAs in the A and P sites. nih.gov By synthesizing rRNA fragments with and without specific 2'-O-methylations, researchers can dissect the contribution of these modifications to the binding affinity and specificity of ribosomal ligands. nih.govbiorxiv.org Similarly, in the spliceosome, 2'-O-methylations within small nuclear RNAs (snRNAs) are essential for stabilizing interactions between different snRNAs (e.g., U2 and U6) and with protein factors required for spliceosome assembly and function. oup.comresearchgate.net The use of synthetic 2'-O-methylated oligonucleotides allows for precise mapping of these interaction surfaces and a deeper understanding of the molecular basis of these complex ribonucleoprotein machines.
Research into Gene Expression and RNA Function
Oligonucleotides modified with 2'-O-methylated bases are instrumental in studying how gene expression is regulated at the RNA level, particularly in the fundamental processes of translation and splicing.
Studies on the Role of 2'-O-Methylation in Translation and Splicing
Translation: The process of protein synthesis is heavily influenced by 2'-O-methylation in both ribosomal RNA (rRNA) and messenger RNA (mRNA). In rRNA, these modifications are critical for proper ribosome production, structure, and function. nih.govbiorxiv.org Studies using yeast models with hypo-methylated ribosomes have shown that a lack of specific 2'-O-methylations leads to significant defects in translational fidelity, including increased frameshifting and errors in start codon selection. nih.govbiorxiv.org These modifications appear to regulate translation by affecting the inherent dynamics of the ribosome, influencing the balance between different conformational states required for the translation cycle. nih.govbiorxiv.org
| Process | RNA Type | Observed Role of 2'-O-Methylation | Research Finding |
|---|---|---|---|
| Translation | rRNA | Regulates ribosome dynamics and fidelity | Hypo-methylation leads to increased frameshifting and near-cognate start codon selection. nih.govbiorxiv.org |
| Translation | mRNA (Coding Region) | Inhibits translation elongation | Sterically perturbs interactions with ribosomal monitoring bases, disrupting tRNA selection. nih.gov |
| Splicing | snRNA (U2, U6) | Essential for spliceosome assembly and function | Modifications are required for the formation of the pre-splicing complex and stabilizing U2-U6 interactions. nih.govresearchgate.net |
| Splicing | pre-mRNA (Branch Point) | Can block splicing by modifying key sites | Targeted methylation of the branch point adenosine can activate cryptic branch points or halt splicing. nih.gov |
Splicing: Pre-mRNA splicing, the process of removing introns from nascent gene transcripts, relies on a complex machinery called the spliceosome, which is rich in snRNAs containing numerous 2'-O-methylations. oup.comresearchgate.net These modifications are not merely decorative; they are functionally essential. For example, specific Nm sites in U2 snRNA are required for the formation of the early spliceosomal E complex. nih.gov The loss of 2'-O-methylation on U6 snRNA has been shown to alter splicing fidelity. oup.com Researchers use synthetic oligonucleotides to investigate these roles. By introducing 2'-O-methylated nucleotides at specific positions in pre-mRNA, such as the branch point adenosine, it has been shown that splicing can be intentionally blocked or redirected, demonstrating the critical importance of the 2'-hydroxyl group for the chemical steps of splicing. nih.gov
Examination of Immune Response Modulation by Self-RNAs
The innate immune system must distinguish the body's own RNA ("self") from foreign RNA ("non-self"), such as that from a viral infection. 2'-O-methylation plays a central role in this self-non-self discrimination. The 5' cap structures of eukaryotic mRNAs are typically 2'-O-methylated. nih.gov This modification serves as a molecular signature of "self," preventing the activation of cytoplasmic RNA sensors like melanoma differentiation-associated protein 5 (MDA5). scispace.com
Studies using coronavirus mutants unable to perform this 2'-O-methylation have shown that the unmodified viral RNA is recognized by MDA5, leading to a potent type-I interferon (IFN-I) response. scispace.com This demonstrates that 2'-O-methylation is a critical viral strategy to evade innate immunity. scispace.com Furthermore, research on Toll-like receptors (TLRs) has shown that 2'-O-methylation can modulate their activation. A single, naturally occurring 2'-O-methylation in an RNA sequence can convert a ligand that activates both TLR7 and TLR8 into one that is specific for TLR8, preventing TLR7-mediated IFN-α production. tum.de This highlights how a subtle chemical modification can fine-tune immune responses. tum.deresearchgate.net
| Immune Sensor | Effect of 2'-O-Methylation on RNA Ligand | Outcome |
|---|---|---|
| MDA5 | Serves as a "self" signature on mRNA caps (B75204) | Prevents activation and induction of Type I Interferon. scispace.com |
| TLR7 | Abolishes or reduces activation | Prevents IFN-α production by plasmacytoid dendritic cells. tum.de |
| TLR8 | Activation is retained or only partially reduced | Allows for activation of myeloid cells, leading to proinflammatory cytokine secretion. tum.de |
Development of Molecular Tools for RNA Biology Research
The unique properties conferred by 2'-O-methylation make it a highly desirable modification for creating synthetic oligonucleotides used as research tools. benchling.com The primary advantages are enhanced stability and improved hybridization affinity.
Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by nucleases, significantly increasing the half-life of oligonucleotides in cellular environments and biological fluids. idtdna.comgenelink.com
Increased Binding Affinity: Incorporation of 2'-O-methylated nucleotides increases the thermal stability (Tm) of a nucleic acid duplex. This leads to stronger and more specific binding to target RNA or DNA sequences. genelink.com
These properties are leveraged in a variety of applications:
Antisense Oligonucleotides (ASOs): 2'-O-methyl modifications are a hallmark of second-generation ASOs used to modulate gene expression. They increase the potency and duration of the antisense effect. biosearchtech.comnih.gov
siRNAs: To improve stability and reduce off-target effects, 2'-O-methylation is often incorporated into small interfering RNAs (siRNAs) used for RNA interference (RNAi). creative-biolabs.com
Aptamers and Ribozymes: These functional nucleic acids often incorporate 2'-O-methyl nucleotides to enhance their structural stability and resistance to degradation. sigmaaldrich.com
Diagnostic Probes: The high affinity and specificity of 2'-O-methylated probes, such as molecular beacons, make them excellent tools for detecting and quantifying specific RNA or DNA sequences in research and diagnostic assays. rsc.orgresearchgate.net
The synthesis of these critical molecular tools is made possible by phosphoramidite (B1245037) building blocks like DMT-2M-O-Me-rG(ib)amidite, which allow for the precise, site-specific incorporation of 2'-O-methylated residues into a growing oligonucleotide chain. sigmaaldrich.com
Design Principles for Oligonucleotide-Based Research Tools
The introduction of 2'-O-methyl (2'-OMe) modifications into oligonucleotides is a key design principle for creating robust research tools. This modification enhances resistance to nuclease degradation, a critical factor for stability in cellular environments, and increases the binding affinity of the oligonucleotide to its complementary RNA target. oup.commdpi.com These properties are fundamental to the design of various functional oligonucleotides, including antisense oligonucleotides, siRNAs, aptamers, and CRISPR guide RNAs.
Small Interfering RNA (siRNA) and Aptamer Research
The stability imparted by 2'-OMe modifications is also highly valuable in the design of siRNAs and aptamers for research.
siRNA Research: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that induce gene silencing through the RNA interference (RNAi) pathway. Unmodified siRNAs are susceptible to rapid degradation by nucleases in biological fluids. researchgate.net Incorporating 2'-OMe modifications at specific, nuclease-sensitive sites within the siRNA duplex substantially increases their stability and can lead to more stable and prolonged gene suppression. researchgate.netnih.gov However, extensive modification must be carefully designed, as certain positions can negatively impact the activity of the RNA-induced silencing complex (RISC). nih.gov
Aptamer Research: Aptamers are single-stranded oligonucleotides (either DNA or RNA) that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity. creative-biolabs.com For aptamers to be effective tools, particularly for in vivo applications, they must resist nuclease degradation. nih.gov 2'-OMe modifications are frequently incorporated into aptamers post-selection to enhance their stability in serum without compromising their binding affinity. creative-biolabs.comnih.govnih.gov This increased stability is crucial for applications where the aptamer needs to function for extended periods.
| Oligonucleotide Type | Primary Benefit of 2'-OMe | Detailed Research Finding |
|---|---|---|
| siRNA | Increased nuclease resistance and duration of effect. | Selectively 2'-O-methyl modified siRNAs can mediate stable and long-lasting suppression of a target gene. researchgate.net Both strands of clinically approved siRNAs are partially modified with 2'-OMe to balance stability and silencing activity. nih.gov |
| Aptamers | Enhanced stability in serum. | Fully 2'-O-methyl modified oligonucleotides demonstrate significantly longer half-lives in human serum compared to unmodified RNA or DNA, showing little degradation after prolonged incubation. nih.gov |
Enhanced Specificity in Genome Editing Systems, such as CRISPR-Cas
The CRISPR-Cas system has revolutionized genome editing, but a major challenge is minimizing off-target effects, where the Cas enzyme cuts at unintended sites in the genome. Chemical modification of the single guide RNA (sgRNA) is a key strategy to improve specificity. frontiersin.org
Incorporating 2'-OMe modifications at specific positions within the sgRNA has been shown to significantly enhance the specificity of both CRISPR-Cas9 and CRISPR-Cas12a systems. nih.govglenresearch.comrsc.org These modifications can increase the stability of the guide RNA against cellular nucleases, extending its functional lifespan. More importantly, strategically placed 2'-OMe groups can reduce the guide RNA's tolerance for mismatches when binding to DNA. This means the modified sgRNA is less likely to direct the Cas nuclease to cut at off-target sites that are similar but not identical to the intended target sequence. nih.govrsc.org Research has shown that modifying the 3'-end of the guide RNA, for example, can suppress off-target binding activity while maintaining high on-target affinity. nih.govrsc.org
| CRISPR System | Location of 2'-OMe Modification | Observed Effect on Specificity | Reference |
|---|---|---|---|
| CRISPR-Cas9 | Terminal 3-5 nucleotides on both 5' and 3' ends. | Enhanced stability and increased gene editing efficiency in human primary cells. trilinkbiotech.com | trilinkbiotech.com |
| CRISPR-Cas9 | Positions 5 or 11 in the guide sequence. | Provided the highest increase in sequence specificity across multiple gene targets. glenresearch.com | glenresearch.com |
| CRISPR-Cas12a | 3'-end of the guide RNA. | Effectively suppressed non-specific affinity, leading to at least a two-fold enhanced specificity in discriminating single-base mutations. nih.govrsc.org | nih.govrsc.org |
Advanced Methodologies and Future Research Directions in Modified Rna Synthesis
Innovations in Ribonucleoside Phosphoramidite (B1245037) Chemistry for Complex RNA Analogues
The automated solid-phase phosphoramidite method is the predominant chemistry for the synthesis of custom oligonucleotides. sbsgenetech.comtwistbioscience.com While highly efficient for DNA, RNA synthesis presents a significant challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent side reactions and chain cleavage. umich.edunih.gov The development of stable and reliable 2'-protecting groups has been a major focus of innovation in RNA chemistry.
DMT-2M-O-Me-rG(ib)amidite is a key reagent in this field, representing a class of 2'-modified ribonucleoside phosphoramidites designed to produce RNA analogues with specific, desirable properties. medchemexpress.comsigmaaldrich.com The "2'-O-Me" designation indicates a methyl ether at the 2'-position of the ribose, a modification that confers several advantages. Oligonucleotides containing 2'-O-methyl ribonucleotides exhibit enhanced resistance to nuclease degradation and form more stable duplexes with complementary RNA strands. glenresearch.comgenelink.comgenelink.com
The synthesis of the phosphoramidite monomers themselves, particularly the purine (B94841) derivatives like the guanosine (B1672433) amidite, can be a complex and challenging multi-step process. glenresearch.com Innovations in phosphoramidite chemistry aim to improve this process and the subsequent oligonucleotide assembly. Key areas of advancement include:
Coupling Efficiency: The steric hindrance from the 2'-protecting group can reduce the coupling efficiency of RNA phosphoramidite monomers compared to their DNA counterparts. nih.gov However, 2'-O-Methyl phosphoramidites often exhibit higher coupling efficiencies than standard, temporarily-protected RNA monomers, resulting in higher yields of the desired full-length oligonucleotide. genelink.comgenelink.com
Protecting Group Strategies: Research into novel protecting groups for the exocyclic amines of the nucleobases is ongoing. The isobutyryl (ib) group on the guanine (B1146940) base of this compound is a standard protecting group. sigmaaldrich.com More labile protecting groups, such as phenoxyacetyl (Pac) for adenine (B156593) and isopropyl-phenoxyacetyl (iPr-Pac) for guanine, have been introduced as part of "UltraMild" chemistry, which allows for gentler deprotection conditions compatible with sensitive labels and dyes. glenresearch.com
Deprotection Protocols: The development of faster and more efficient deprotection methods has been crucial. For instance, the use of aqueous methylamine (B109427) can reduce deprotection times significantly compared to traditional ammonium (B1175870) hydroxide (B78521) protocols, yielding a higher quality product. umich.edu The methoxy (B1213986) group of a 2'-O-methyl modification is stable under these standard deprotection conditions. sigmaaldrich.com
These innovations collectively enable the routine synthesis of complex RNA analogues, where the strategic incorporation of monomers like this compound is essential for creating molecules for antisense, siRNA, and aptamer applications. sigmaaldrich.comgenelink.com
Development of Post-Synthetic Modification Approaches for Site-Specific Functionalization of RNA Oligomers
While the incorporation of modified phosphoramidites like this compound during solid-phase synthesis is a primary strategy for producing RNA analogues, post-synthetic modification offers a powerful and complementary approach. nih.govamerigoscientific.com This methodology involves first synthesizing an oligonucleotide containing a specific reactive precursor, which is then chemically altered after the main chain has been assembled. dntb.gov.uanih.gov
This two-step process is particularly valuable for introducing functionalities that are incompatible with the conditions of automated phosphoramidite chemistry. nih.govencyclopedia.pub The general workflow involves:
Incorporation of a Precursor: A phosphoramidite containing a convertible or reactive nucleoside is incorporated at a specific site in the RNA sequence during solid-phase synthesis.
Chemical Conversion: Following synthesis, the oligonucleotide is treated with a reagent that specifically reacts with the precursor to introduce the desired modification. This can be performed while the RNA is still attached to the solid support ("on-support" modification) or after it has been cleaved and deprotected ("in-solution" modification). nih.govencyclopedia.pub
The sites available for post-synthetic modification are diverse and include the nucleobases (e.g., C5 of pyrimidines, C8 of purines), the phosphate (B84403) backbone, and the 2'-position of the ribose. nih.govencyclopedia.pub This approach has been used to attach a wide variety of labels and functional groups, including fluorescent dyes, photoreactive groups, and spin labels. nih.gov
The use of modified monomers like this compound can be combined with post-synthetic strategies. For example, an RNA strand could be synthesized with 2'-O-methyl modifications throughout for stability, while also including a specific convertible nucleoside at another position for subsequent labeling. This hybrid approach allows for the creation of highly complex and functionalized RNA molecules, expanding the toolkit for studying RNA structure and function. nih.govdntb.gov.ua
Comparative Analysis with Other 2'-Sugar Modifications (e.g., 2'-Fluoro, 2'-MOE) in Research Contexts
The 2'-O-methyl (2'-OMe) modification is part of a class of "second-generation" chemical modifications targeting the 2'-position of the ribose sugar. biosearchtech.comnih.gov Among the most widely used and studied are 2'-fluoro (2'-F) and 2'-O-methoxyethyl (2'-MOE). The choice of modification depends heavily on the intended application, as each imparts a unique set of properties. oup.com
All three modifications generally increase nuclease resistance and the thermodynamic stability of duplexes with target RNA, but to varying degrees. biosearchtech.comoup.com This enhanced binding affinity is attributed to the fact that these modifications bias the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form RNA helices. biosearchtech.comnih.gov
Below is a comparative analysis of these key modifications:
| Property | 2'-O-Methyl (2'-OMe) | 2'-Fluoro (2'-F) | 2'-O-Methoxyethyl (2'-MOE) |
| Nuclease Resistance | Increased genelink.com | Increased genelink.com | Superior to 2'-OMe biosearchtech.com |
| Binding Affinity (ΔTm per modification) | +1.3°C genelink.comgenelink.com | +1.8 to +2.5°C genelink.comnih.gov | +0.9 to +1.7°C biosearchtech.comnih.gov |
| Duplex Structure | Slightly underwinds helix nih.gov | Slightly overwinds helix nih.gov | Favors A-form helix biosearchtech.com |
| Common Applications | Antisense, siRNA, Aptamers sigmaaldrich.comgenelink.com | Antisense, siRNA nih.govoup.com | Antisense (ASOs) biosearchtech.comoup.com |
| Performance in siRNA | Tolerated at many positions, but fully modified guide strand is inactive nih.gov | Very well-tolerated, can enhance potency researchgate.net | Not well-tolerated in siRNA guide strands researchgate.net |
Data sourced from multiple research findings. sigmaaldrich.comgenelink.comgenelink.combiosearchtech.comnih.govoup.comresearchgate.net
In research contexts, these differences are critical. For antisense oligonucleotides (ASOs), 2'-MOE is a prominently used modification, often in "gapmer" designs. oup.com For RNA interference (RNAi) applications, 2'-F and 2'-OMe modifications are more common, as the bulky 2'-MOE group can be detrimental to the activity of the RNA-induced silencing complex (RISC). nih.govresearchgate.net The 2'-OMe modification, provided by reagents like this compound, thus offers a balance of stability and steric profile suitable for a wide range of applications, though it may not provide the highest binding affinity compared to 2'-F. genelink.comnih.gov
Emerging Research Avenues for Chemically Synthesized RNA Analogues
The field of nucleic acid chemistry is continuously evolving, driven by the expanding roles of RNA in biology and medicine. The demand for synthetic RNA with increasingly complex features is pushing research into new territories.
One of the most significant challenges is the synthesis of long RNA molecules . Standard solid-phase phosphoramidite chemistry becomes less efficient for sequences longer than approximately 100 nucleotides, with decreasing yields and purity. researchgate.net This limitation hinders research on large non-coding RNAs and the production of single-guide RNAs (sgRNAs) for CRISPR-based gene editing. researchgate.netmcgill.ca An emerging strategy to overcome this is the combination of solid-phase synthesis of shorter RNA fragments followed by their chemical ligation into a full-length construct using techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov This approach allows for the assembly of very long and highly modified RNA molecules that would be inaccessible by direct synthesis. nih.gov
Another major research avenue is the development of novel therapeutic modalities . The success of antisense and siRNA drugs has fueled interest in creating new classes of RNA-based therapeutics. nih.govmcgill.ca This requires an expanded "toolbox" of chemical modifications to precisely control properties like cellular uptake, biodistribution, target engagement, and immunogenicity. mcgill.ca The synthesis of complex structures like branched RNA and RNA nanoparticles for targeted drug delivery represents a frontier in this area. mcgill.canih.gov
Furthermore, the rise of CRISPR-Cas gene editing has created a pressing need for chemically modified guide RNAs. mcgill.ca Introducing modifications like 2'-OMe can enhance the stability and in vivo half-life of the sgRNA, but care must be taken to not disrupt the intricate interactions with the Cas effector protein, which are essential for its function. mcgill.ca Research is focused on identifying optimal modification patterns that improve the therapeutic profile of sgRNAs without compromising their gene-editing activity.
These emerging avenues underscore the continued importance of fundamental building blocks like this compound, which serve as the starting point for constructing the next generation of synthetic RNA molecules for research, diagnostic, and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
